3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid
CAS No.:
Cat. No.: VC16230155
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 3-bromo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | OUALEBVFAYBUDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC=C(N2C=C1C(=O)O)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core structure consists of a fused bicyclic system: an imidazole ring condensed with a pyridine ring. Substituents include:
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Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions.
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Methyl group at position 7, influencing steric and electronic properties.
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Carboxylic acid at position 6, enabling hydrogen bonding and salt formation.
The IUPAC name is 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid . Its molecular formula (C₉H₇BrN₂O₂) and molecular weight (255.07 g/mol) were computed using PubChem’s algorithmic tools .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1352723-58-0 | PubChem |
| SMILES | CC1=CC2=NC(=C(N2C=C1)Br)C(=O)O | PubChem |
| InChI | InChI=1S/C9H7BrN2O2/c1-5-2... | PubChem |
| InChIKey | WJMIRFZVHMHRHU-UHFFFAOYSA-N | PubChem |
Synthetic Pathways and Optimization
Metal-Free Cyclization/Bromination
A chemodivergent synthesis strategy was reported by Liu et al. (2019), enabling the preparation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Key steps include:
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Cyclization: Tandem cyclization of α-bromoacetophenone derivatives with 2-amino-5-methylpyridine in ethyl acetate.
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Bromination: In situ bromination using tert-butyl hydroperoxide (TBHP) as an oxidant, yielding the 3-bromo-substituted product.
This one-pot method avoids metal catalysts and achieves moderate-to-high yields (60–85%) under mild conditions . The methyl group at position 7 is introduced via the 2-amino-5-methylpyridine starting material.
Table 2: Reaction Conditions for Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Oxidant | TBHP (70% in H₂O) |
| Temperature | 80°C |
| Time | 12–24 hours |
| Yield | 60–85% |
Physicochemical Properties
Spectroscopic Data
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NMR: Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, H-5), 7.98 (d, J = 8.0 Hz, 1H, H-8), 4.01 (s, 3H, CH₃), 2.48 (s, 3H, CH₃) .
Industrial and Research Applications
Pharmaceutical Intermediate
The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling diversification into drug candidates. For example:
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Antiviral agents: Coupling with boronic acids to target viral proteases.
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Kinase inhibitors: Functionalization at position 3 for ATP-binding site engagement.
Material Science
Conjugation with polymers via the carboxylic acid group could yield fluorescent probes or sensors. The rigid bicyclic core enhances thermal stability in optoelectronic materials .
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